N-(4-Acetyl-6-cyanopyridin-2-YL)acetamide
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Overview
Description
N-(4-Acetyl-6-cyanopyridin-2-YL)acetamide is a compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol It is a derivative of cyanoacetamide and pyridine, featuring both acetyl and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-6-cyanopyridin-2-YL)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate at high temperatures (e.g., 150°C) . This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-6-cyanopyridin-2-YL)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, ethyl cyanoacetate, and various substituted amines . Reaction conditions may vary, but solvent-free methods and moderate heating are often employed .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which can have diverse biological activities .
Scientific Research Applications
N-(4-Acetyl-6-cyanopyridin-2-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Acetyl-6-cyanopyridin-2-YL)acetamide involves its ability to participate in nucleophilic substitution and condensation reactions. These reactions enable the formation of various heterocyclic compounds, which can interact with biological targets such as enzymes and receptors . The specific molecular targets and pathways involved depend on the structure of the heterocyclic compounds formed.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Acetyl-6-cyanopyridin-2-YL)acetamide include other cyanoacetamide derivatives, such as:
Uniqueness
This compound is unique due to the presence of both acetyl and cyano groups on the pyridine ring, which enhances its reactivity and potential for forming diverse heterocyclic compounds . This structural feature distinguishes it from other cyanoacetamide derivatives and contributes to its wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(4-acetyl-6-cyanopyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)8-3-9(5-11)13-10(4-8)12-7(2)15/h3-4H,1-2H3,(H,12,13,15) |
InChI Key |
PIEQKCOWXACEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)NC(=O)C)C#N |
Origin of Product |
United States |
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